molecular formula C18H19BrN2O B1345065 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde CAS No. 443777-04-6

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Cat. No.: B1345065
CAS No.: 443777-04-6
M. Wt: 359.3 g/mol
InChI Key: RJQOEOHVLBKVHV-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (4-BPB) is a chemical compound of the piperazine class that has a wide range of applications in scientific research. It is a synthetic compound that is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects. 4-BPB is a versatile compound that is used in various applications, including drug design, drug delivery, and imaging studies.

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde often involves multi-step reactions, including bromination, reduction, and the creation of novel non-peptide CCR5 antagonists. These compounds are characterized using spectroscopic methods like NMR, IR, and MS, which help in elucidating their structure and potential bioactivity. For instance, Cheng De-ju and colleagues synthesized N-piperidine benzamides that exhibited bioactivity as CCR5 antagonists, characterized by 1H NMR, 13C NMR, IR, and MS (Cheng De-ju, 2015).

Biological Activities

Several studies have focused on the biological activities of these compounds, including their antimicrobial and antagonist properties. The synthesis of benzamide derivatives and their characterization, as conducted by H. Bi and colleagues, highlight the potential of these compounds as CCR5 antagonists, with implications for therapeutic applications (H. Bi, 2015). Additionally, the antimicrobial activity of new aminobenzylated Mannich bases derived from 3-bromobenzaldehyde, as explored by K. Nimavat et al., further showcases the diverse potential of these compounds in biomedical research (K. Nimavat, K. Popat, S. Vasoya, H. Joshi, 2004).

Molecular Docking and Synthesis for Biological Relevance

The synthesis and molecular docking studies, as carried out by Devender Mandala et al., provide insights into the antimicrobial activity of novel derivatives, highlighting the importance of structural modifications in enhancing biological efficacy (Devender Mandala, Anil Valeru, J. Pochampalli, 2013).

Safety and Hazards

The safety information for a similar compound, “4-(4-Benzylpiperazin-1-yl)benzaldehyde”, includes hazard statements H315, H319, and H335, and precautionary statements P271, P261, and P280 .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQOEOHVLBKVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649853
Record name 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443777-04-6
Record name 3-Bromo-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443777-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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